2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride
Overview
Description
2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H8ClF3O2S. It is a white to light yellow solid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of the sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride typically involves the reaction of 2-[4-(Trifluoromethyl)phenyl]ethanol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-[4-(Trifluoromethyl)phenyl]ethanol+Thionyl chloride→2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures to increase the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Medicinal Chemistry: The compound is used in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Material Science: It is used in the synthesis of functional materials, such as polymers and surfactants, due to its ability to introduce sulfonyl groups into the molecular structure.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products, such as sulfonamides and sulfonate esters, exhibit various biological and chemical activities depending on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the ethane-1-sulfonyl group.
2-(Trifluoromethyl)benzenesulfonyl chloride: Similar but with the trifluoromethyl group in a different position.
4-(Trifluoromethyl)phenylsulfonyl chloride: Similar but with a different substituent pattern.
Uniqueness
2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride is unique due to the presence of both the trifluoromethyl group and the ethane-1-sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]ethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O2S/c10-16(14,15)6-5-7-1-3-8(4-2-7)9(11,12)13/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYWWRSPBWVOHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCS(=O)(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232185 | |
Record name | 4-(Trifluoromethyl)benzeneethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001232185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
721-64-2 | |
Record name | 4-(Trifluoromethyl)benzeneethanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=721-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethyl)benzeneethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001232185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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